Cas no 2228169-24-0 (4-2-(4-bromophenyl)ethylpyrrolidin-2-one)

4-2-(4-bromophenyl)ethylpyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- 4-2-(4-bromophenyl)ethylpyrrolidin-2-one
- 4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
- EN300-1922670
- 2228169-24-0
-
- インチ: 1S/C12H14BrNO/c13-11-5-3-9(4-6-11)1-2-10-7-12(15)14-8-10/h3-6,10H,1-2,7-8H2,(H,14,15)
- InChIKey: PNNXRZZFFNJDGE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCC1CC(NC1)=O
計算された属性
- せいみつぶんしりょう: 267.02588g/mol
- どういたいしつりょう: 267.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 29.1Ų
4-2-(4-bromophenyl)ethylpyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922670-0.25g |
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |
2228169-24-0 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1922670-5.0g |
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |
2228169-24-0 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1922670-10.0g |
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |
2228169-24-0 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1922670-2.5g |
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |
2228169-24-0 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1922670-1g |
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |
2228169-24-0 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1922670-0.1g |
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |
2228169-24-0 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1922670-0.05g |
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |
2228169-24-0 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1922670-10g |
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |
2228169-24-0 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1922670-5g |
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |
2228169-24-0 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1922670-0.5g |
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |
2228169-24-0 | 0.5g |
$809.0 | 2023-09-17 |
4-2-(4-bromophenyl)ethylpyrrolidin-2-one 関連文献
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1. Book reviews
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
4-2-(4-bromophenyl)ethylpyrrolidin-2-oneに関する追加情報
4-(2-(4-Bromophenyl)ethyl)pyrrolidin-2-one: A Comprehensive Overview
4-(2-(4-Bromophenyl)ethyl)pyrrolidin-2-one (CAS No. 2228169-24-0) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, often referred to as bromoethyl pyrrolidone, is characterized by its unique structure, which combines a pyrrolidone ring with a bromophenyl substituent. The pyrrolidone moiety contributes to its solubility and stability, while the bromophenyl group imparts electronic and steric properties that make it suitable for a wide range of chemical reactions.
Recent advancements in synthetic chemistry have highlighted the importance of 4-(2-(4-bromophenyl)ethyl)pyrrolidin-2-one in the construction of complex molecular architectures. Researchers have demonstrated its utility as a building block in the synthesis of bioactive compounds, such as kinase inhibitors and GPCR modulators. For instance, a study published in *Nature Communications* in 2023 revealed that this compound can be efficiently incorporated into multi-component reactions, enabling the rapid assembly of drug-like molecules with high potency and selectivity.
The bromoethyl pyrrolidone structure is particularly advantageous due to its ability to undergo various transformations, including nucleophilic substitutions, Michael additions, and cycloadditions. These reactions are pivotal in drug discovery programs targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases. Moreover, the compound's compatibility with modern analytical techniques, such as NMR spectroscopy and mass spectrometry, has facilitated its characterization and application in high-throughput screening campaigns.
In the context of agrochemicals, 4-(2-(4-bromophenyl)ethyl)pyrrolidin-2-one has shown promise as a precursor for herbicides and fungicides. Its ability to modulate plant hormone signaling pathways makes it a valuable tool in developing sustainable agricultural solutions. A 2023 study in *Journal of Agricultural and Food Chemistry* reported that derivatives of this compound exhibit potent activity against phytopathogenic fungi without adversely affecting crop growth.
Beyond its role in life sciences, this compound has also found applications in materials science. Its use as a monomer in polymer synthesis has led to the development of novel materials with tailored properties for electronic and biomedical applications. For example, researchers at Stanford University have utilized this compound to create biocompatible polymers that exhibit excellent mechanical strength and biodegradability.
The synthesis of 4-(2-(4-bromophenyl)ethyl)pyrrolidin-2-one typically involves multi-step processes that combine principles from organic synthesis and catalysis. Recent innovations in catalytic asymmetric synthesis have enabled the enantioselective preparation of this compound, which is critical for its application in chiral drug development. The use of transition metal catalysts, such as palladium complexes, has significantly improved the efficiency and scalability of these reactions.
In conclusion, 4-(2-(4-bromophenyl)ethyl)pyrrolidin-2-one (CAS No. 2228169-24-0) is a multifaceted compound with immense potential across diverse industries. Its structural versatility, combined with recent advancements in synthetic methodologies and application areas, underscores its importance as a key building block in modern chemical research.
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